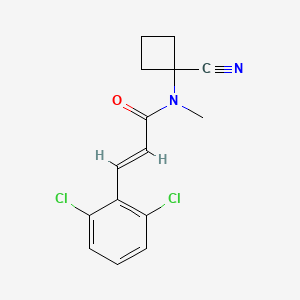

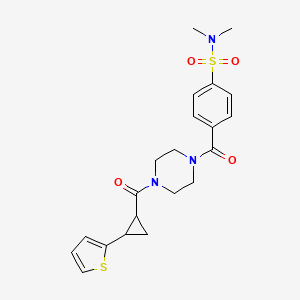

![molecular formula C11H12O4 B2547776 Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate CAS No. 261767-10-6](/img/structure/B2547776.png)

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a chemical compound with the molecular formula C11H12O4 . It is also known by its Chinese name, 2,3-二氢苯并 [1,4]二噁英-5-羧酸乙酯 .

Molecular Structure Analysis

The InChI code for Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is 1S/C11H12O4/c1-2-13-11(12)8-4-3-5-9-10(8)15-7-6-14-9/h3-5H,2,6-7H2,1H3 . The SMILES string is O=C(OCC)C1=CC=C2OCCOC2=C1 .Physical And Chemical Properties Analysis

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a solid substance . Its molecular weight is 208.21 . The storage temperature is recommended to be at refrigerator conditions .Applications De Recherche Scientifique

Biochemical Reagent

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and experiments, and they play a vital role in the development of new drugs and in the understanding of disease processes.

Synthesis of Derivatives

This compound can serve as a starting material for the synthesis of various derivatives. For example, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.

Inhibition of PARP1 Enzyme Activity

Compounds derived from Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate have been tested for in vitro inhibition of PARP1 enzyme activity . PARP1 (Poly [ADP-ribose] polymerase 1) is an enzyme that plays a key role in DNA repair and programmed cell death. Inhibitors of this enzyme are being investigated for their potential use in cancer therapy.

Large-Scale Preparation

The synthesis route of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride from 2,3-dihydroxybenzoic acid is suitable for large-scale preparation . This is due to fewer side reactions, simplified synthetic and isolation process, and increased yield with higher purity.

Research and Development

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is provided to early discovery researchers as part of a collection of unique chemicals . These unique chemicals are used in the development of new drugs and understanding disease processes.

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Similar compounds have been known to target poly (adp-ribose) polymerase 1 (parp1), a chromatin-bound nuclear protein .

Mode of Action

If it acts similarly to related compounds, it may facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases and DNA ligases .

Biochemical Pathways

Based on its potential interaction with parp1, it may influence the single-strand dna break repair processes .

Result of Action

If it acts similarly to related compounds, it may facilitate DNA repair processes, potentially influencing cell survival and function .

Propriétés

IUPAC Name |

ethyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-13-11(12)8-4-3-5-9-10(8)15-7-6-14-9/h3-5H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWCYPPHRYLPKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

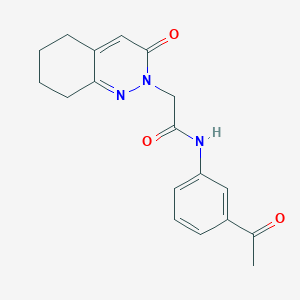

![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole](/img/structure/B2547703.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)

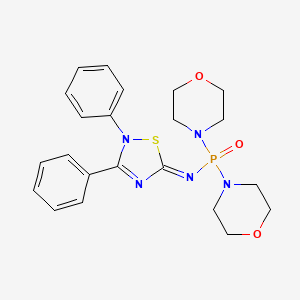

![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)

![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)

![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)

![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)

![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)